N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide
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Overview
Description
N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a thiomorpholine ring, a cyclopentyl group, and a prop-2-enamide moiety. Its unique structure makes it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide typically involves the reaction of thiomorpholine with cyclopentylmethylamine, followed by the introduction of the prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The prop-2-enamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The prop-2-enamide group may also play a role in binding to target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide
- N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enoate
- N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-2-12(16)14-11-13(5-3-4-6-13)15-7-9-17-10-8-15/h2H,1,3-11H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYUGHMLZJBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCCC1)N2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.